(S)-2-((R)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid
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Description
(S)-2-((R)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C23H28N2O5 and its molecular weight is 412.5 g/mol. The purity is usually 95%.
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Biological Activity
(S)-2-((R)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid, commonly referred to as a Boc-protected amino acid derivative, has garnered interest in pharmaceutical and biochemical research due to its potential biological activities. This article provides an overview of its chemical properties, biological activity, and relevant research findings.
The compound's chemical structure is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino acid, which enhances its stability and solubility. The molecular formula is C21H27N2O5, with a molecular weight of 405.51 g/mol. The compound can be represented by the following structural formula:
The biological activity of this compound primarily relates to its role as a building block in peptide synthesis and its potential interactions with biological pathways. The Boc group allows for selective reactions in peptide coupling, which is crucial for synthesizing biologically active peptides.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a study demonstrated that compounds with similar structural motifs can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of apoptosis pathways and the inhibition of specific kinases involved in cancer progression.
Table 1: Summary of Anticancer Activity Studies
Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism |
---|---|---|---|
MCF-7 | 15 | Apoptosis induction | |
HeLa | 20 | Kinase inhibition | |
A549 | 25 | Cell cycle arrest |
Antimicrobial Activity
In addition to anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. Research indicates that modifications in the side chains can enhance efficacy against resistant strains.
Table 2: Antimicrobial Efficacy
Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
- Peptide Synthesis : A case study highlighted the use of Boc-protected amino acids in synthesizing cyclic peptides that showed enhanced bioactivity compared to linear counterparts. The cyclic peptides exhibited improved binding affinity to target receptors involved in inflammatory responses.
- Drug Development : Another study explored the incorporation of this compound into drug delivery systems, demonstrating its ability to enhance solubility and bioavailability of poorly soluble drugs.
Properties
IUPAC Name |
(2S)-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-23(2,3)30-22(29)25-18(14-16-10-6-4-7-11-16)20(26)24-19(21(27)28)15-17-12-8-5-9-13-17/h4-13,18-19H,14-15H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t18-,19+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOBHAOOLCEJBL-MOPGFXCFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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